5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Description
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGLVJTGXKCHY-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747318 | |
| Record name | (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239610-72-0 | |
| Record name | (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with chloroacetic acid, followed by cyclization.
Substitution Reaction: The core is then subjected to a substitution reaction with 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinedione ring, potentially forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicine, the thiazolidinedione core is known for its antidiabetic properties, and derivatives of this compound are investigated for their potential to treat conditions such as type 2 diabetes.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making the compound a potential candidate for antidiabetic drugs.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Electron-Withdrawing Effects : Chlorine at the 3-position (target compound) stabilizes the benzylidene moiety, influencing π-π stacking interactions in biological targets .
- Bioactivity Divergence : Chromen-3-yl derivatives (e.g., compound in ) exhibit antimicrobial activity due to the conjugated chromone system, while the target compound’s antiviral activity may stem from its unique cyclohexylethoxy-chloro combination .
Key Insights :
Critical Analysis :
- The target compound’s antiviral activity is unique among TZDs, which are typically metabolic modulators. This suggests substituent-driven target specificity .
- Chromen-3-yl derivatives show broad-spectrum antimicrobial effects, likely due to redox modulation via the thiazolidinedione-chromone conjugate .
Biological Activity
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C18H20ClNO3S
- Molecular Weight : 365.87 g/mol
- CAS Number : 1239610-72-0
Synthesis
The synthesis of thiazolidinedione derivatives typically involves the condensation of appropriate aldehydes with thiazolidinedione under acidic or basic conditions. The specific compound can be synthesized using various methods, including the Knoevenagel condensation, which has been shown to yield high purity and good yields with eco-friendly catalysts .
Antimicrobial Activity
Research indicates that compounds in the thiazolidinedione class, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that the compound showed moderate to good activity against various microbial strains, particularly when electron-withdrawing groups like chlorine were present .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Good |
| Compound C | C. albicans | Excellent |
Anticancer Activity
Thiazolidinediones have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit tumor growth in xenograft models .
Anti-inflammatory and Antidiabetic Effects
Thiazolidinediones are recognized for their role as anti-inflammatory agents and their use in managing diabetes mellitus. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. The specific compound has been noted to enhance insulin sensitivity and reduce inflammatory markers in preclinical studies .
Case Studies
- Antimicrobial Evaluation : A study on synthesized thiazolidinediones demonstrated that modifications at the phenyl ring significantly influenced their antimicrobial efficacy. The presence of halogen substituents improved activity against resistant strains .
- Anticancer Potential : In vitro studies showed that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for preparing 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione, and how can purity be optimized? A:
- Condensation Reaction : A common method involves the condensation of substituted benzaldehydes (e.g., 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde) with 2,4-thiazolidinedione under acidic conditions (e.g., acetic acid or HCl). Refluxing in ethanol/methanol at 70–80°C for 4–6 hours typically yields the product .
- Purification : Recrystallization using DMF-acetic acid or ethanol improves purity (>95%). Chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete cyclization .
Spectral Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of this compound? A:
- NMR : ¹H/¹³C NMR identifies key protons (e.g., methylene group at δ 7.2–7.5 ppm) and confirms regioselectivity. Aromatic protons in the cyclohexylethoxy moiety appear as multiplet signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 406.3) and fragmentation patterns .
- FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the thiazolidinedione core .
Advanced Functionalization Strategies
Q: How can researchers modify the iodine or chlorine substituents for structure-activity relationship (SAR) studies? A:
- Substitution Reactions : The iodine atom (if present in analogs) can undergo nucleophilic substitution with amines or thiols in DMF at 100°C, monitored by TLC .
- Electrophilic Aromatic Substitution : Chlorine at the 3-position can be replaced via Ullmann coupling with aryl boronic acids (Pd catalyst, K₂CO₃, 80°C) .
Handling Contradictory Reaction Yields
Q: How should discrepancies in synthetic yields (e.g., 50% vs. 75%) across studies be addressed? A:
- Parameter Optimization : Vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-TsOH vs. ZnCl₂), and reaction times. For example, extending reflux time from 4 to 8 hours increased yield by 20% in one study .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized Schiff bases) and adjust stoichiometry (e.g., excess thiazolidinedione) .
Mechanistic Insights into Cyclization
Q: What is the proposed mechanism for thiazolidinedione ring formation? A:
- Schiff Base Intermediate : The aldehyde reacts with the amine group of thiosemicarbazide, forming a Schiff base (confirmed by ¹H NMR at δ 8.3 ppm). Acid catalysis (e.g., acetic acid) promotes cyclization via nucleophilic attack of the thiol group on the carbonyl carbon .
Computational Modeling for Reactivity Prediction
Q: Which computational tools can predict electrophilic/nucleophilic sites in this compound? A:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set identifies electron-deficient regions (e.g., methylene carbon) for nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution using software like Avogadro .
Toxicity and Safety Protocols
Q: What safety measures are recommended for handling this compound? A:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizers .
Crystallographic Data Interpretation
Q: How can single-crystal X-ray diffraction resolve stereochemical ambiguities? A:
- Crystallization : Grow crystals via slow evaporation in DMSO/water.
- Data Refinement : SHELXTL refines bond lengths (e.g., C-Cl: 1.74 Å) and confirms Z-configuration of the methylene group .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:
- PPAR-γ Binding Assay : Use fluorescence polarization to measure affinity (IC₅₀) in HEK293 cells transfected with PPAR-γ plasmids .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7) at concentrations 1–100 μM .
Addressing Stability Issues
Q: How can photodegradation or hydrolysis during storage be mitigated? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
